
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
“2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H16N4O2. It’s a part of a class of compounds known as pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature has been used to synthesize a related compound .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a four-component catalyst-free reaction in water has been used to synthesize a related compound . The reaction involves hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile .
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Synthesis
A study by Goldberg et al. (2015) details the use of recombinant d-Threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, a key intermediate in developing pharmaceutical active ingredients. This process emphasizes efficient biocatalytic methods for preparing complex molecules, highlighting the significance of enzyme-catalyzed reactions in medicinal chemistry Goldberg et al., 2015.
Structural Diversity Through Chemical Reactions
Roman (2013) explored the generation of a structurally diverse library of compounds starting from ketonic Mannich bases. This research underscores the versatility of chemical reactions, such as alkylation and ring closure, in creating a wide range of potentially bioactive molecules Roman, 2013.
Antimicrobial and Antioxidant Properties
Several studies focus on the synthesis and characterization of pyrazole derivatives, with investigations into their antimicrobial and antioxidant activities. For instance, research by Titi et al. (2020) identified pharmacophore sites for antitumor, antifungal, and antibacterial activities within pyrazole derivatives, contributing valuable insights into the design of new therapeutic agents Titi et al., 2020.
Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, aiming to improve their biological activity and thermal stability. This work illustrates the potential of modified polymers in medical applications, highlighting the intersection of materials science and biomedicine Aly & El-Mohdy, 2015.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as amino-pyrazoles, have been found to interact with various receptors or enzymes, such as p38mapk, different kinases, cox, and others .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCGXJXBANUDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



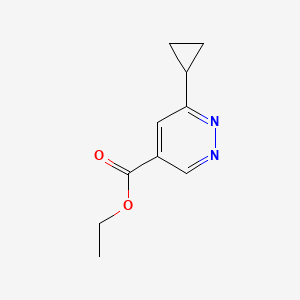
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)

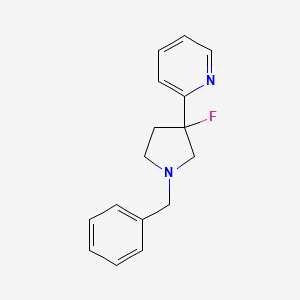
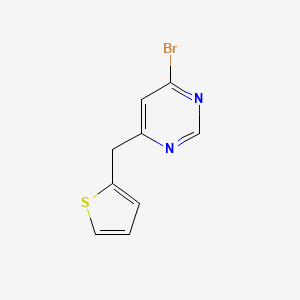



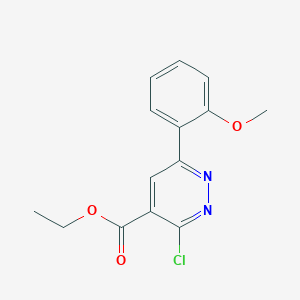
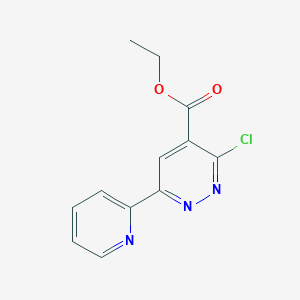
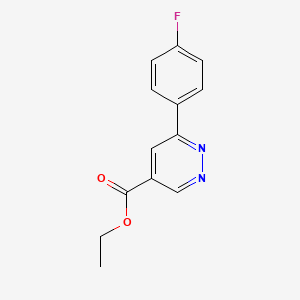
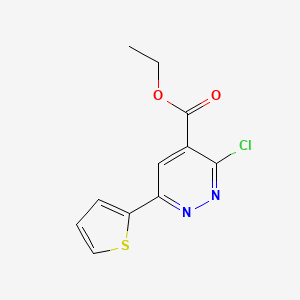

![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)